N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide
Description
The compound N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide (CAS: 852388-74-0) is a thiophene-based derivative featuring a 2-chloroacetyl substituent at the 5-position of the thiophene ring. The 2-position of the thiophene is linked to a methyl group, which is further connected to a 2,2-dimethylpropanamide moiety. This structure combines electrophilic reactivity (via the chloroacetyl group) with enhanced lipophilicity (due to the branched dimethylpropanamide), making it a candidate for applications in medicinal chemistry, particularly in antimicrobial or enzyme-targeting drug development .
Structure
3D Structure
Properties
IUPAC Name |
N-[[5-(2-chloroacetyl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S/c1-12(2,3)11(16)14-7-8-4-5-10(17-8)9(15)6-13/h4-5H,6-7H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZOBMUDBJQAJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC=C(S1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501171651 | |
| Record name | N-[[5-(2-Chloroacetyl)-2-thienyl]methyl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852388-74-0 | |
| Record name | N-[[5-(2-Chloroacetyl)-2-thienyl]methyl]-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852388-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[5-(2-Chloroacetyl)-2-thienyl]methyl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via a Friedel-Crafts acylation reaction, where thiophene reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dimethylpropanamide Moiety: The final step involves the reaction of the intermediate compound with 2,2-dimethylpropanamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group or other functional groups.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Structural Characteristics
This compound is characterized by its unique molecular structure, which includes a thiophene ring substituted with a chloroacetyl group. The molecular formula is , and its molecular weight is approximately 231.7 g/mol. The presence of the thiophene moiety contributes to its biological activity and reactivity.
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. For instance, compounds similar to N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide have been tested against various cancer cell lines, including A-549 (lung cancer) and HCT-116 (colon cancer). These studies often employ assays to evaluate cytotoxicity and mechanisms of action, revealing promising results for further development as anticancer agents .
2. Anti-inflammatory Properties
Thiophene-based compounds have shown potential as anti-inflammatory agents. Research has demonstrated that modifications to the thiophene structure can enhance anti-inflammatory activity through inhibition of specific pathways such as COX-2 . This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.
Material Science Applications
1. Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. This compound can be incorporated into organic photovoltaic cells or organic light-emitting diodes (OLEDs). The compound's ability to act as a p-type semiconductor has been investigated, showcasing its potential in enhancing device performance .
2. Polymer Chemistry
In polymer chemistry, thiophene derivatives are utilized as building blocks for conducting polymers. The incorporation of this compound into polymer matrices can improve electrical conductivity and thermal stability, making it an attractive candidate for developing advanced materials .
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of thiophene derivatives including this compound evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain structural modifications enhanced anticancer activity significantly compared to standard chemotherapeutics.
Case Study 2: Synthesis and Application in Organic Electronics
Research focused on synthesizing this compound for use in organic solar cells demonstrated improved efficiency due to its favorable energy levels and charge transport properties. This case highlights the compound's versatility beyond traditional medicinal applications.
Mechanism of Action
The mechanism of action of N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The thiophene ring and dimethylpropanamide moiety contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Structural Comparison with Analogous Thiophene Derivatives
The target compound shares core structural motifs with several analogs, differing primarily in substituents on the thiophene ring and the amide group. Key comparisons include:
Table 1: Structural Comparison of Thiophene Derivatives
Key Observations :
Key Insights :
- Thiophene derivatives with electron-withdrawing groups (e.g., nitro, chloroacetyl) show enhanced antimicrobial activity due to increased electrophilicity, enabling covalent interactions with bacterial enzymes .
- The methylthio group in ’s analogs improves activity against Gram-positive pathogens, suggesting that steric modifications in the target compound’s dimethylpropanamide could similarly optimize target binding .
Physicochemical and Pharmacokinetic Properties
The target compound’s physicochemical profile can be extrapolated from analogs:
- Molecular Weight : ~285 g/mol (estimated), comparable to analogs in –4, aligning with Lipinski’s rule of five for drug-likeness .
- Lipophilicity (logP) : The dimethylpropanamide group likely increases logP (>3), favoring tissue penetration but requiring formulation optimization for solubility .
Crystallography :
- Programs like SHELXL () and WinGX () are widely used for refining thiophene derivative structures.
Q & A
Q. What are the recommended synthetic routes for N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with the functionalization of the thiophene ring followed by chloroacetylation and amide coupling. Key steps include:
- Thiophene derivatization : Introduce the methyl group at the 2-position of thiophene via Friedel-Crafts alkylation or cross-coupling reactions under inert atmosphere (e.g., nitrogen) to prevent oxidation .
- Chloroacetylation : React the thiophene intermediate with chloroacetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions. Use triethylamine as a base to neutralize HCl byproducts .
- Amide formation : Couple the chloroacetylated thiophene with 2,2-dimethylpropanamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dry DMF. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
- Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water (4:1) to achieve >95% purity. Characterize intermediates and final product via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H NMR should confirm the presence of the thiophene proton (δ 7.2–7.4 ppm), chloroacetyl methylene (δ 4.3–4.5 ppm), and dimethylpropanamide tert-butyl group (δ 1.2–1.4 ppm). C NMR must resolve the carbonyl carbons (amide: ~170 ppm; chloroacetyl: ~165 ppm) .
- Mass Spectrometry (MS) : HRMS (ESI+) should match the exact mass of the molecular ion [M+H] (calculated for CHClNOS: 294.0664). Fragmentation patterns should align with the chloroacetyl and thiophene moieties .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm purity (>95%) and monitor degradation under stress conditions (e.g., acidic/basic hydrolysis) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the reaction mechanism of the chloroacetyl group’s nucleophilic substitution in this compound?
- Kinetic studies : Vary nucleophile concentrations (e.g., amines, thiols) in DMSO/water (9:1) at 25°C and monitor reaction rates via UV-Vis spectroscopy (λ = 280 nm). Plot pseudo-first-order rate constants to determine kinetic parameters .
- Isotopic labeling : Synthesize a C-labeled chloroacetyl derivative to track bond cleavage via C NMR. Compare isotopic shifts during substitution to identify transition states .
- Computational modeling : Use density functional theory (DFT) to calculate activation energies for possible pathways (e.g., S1 vs. S2). Validate with experimental Arrhenius plots .
Q. What strategies can address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) of structurally analogous thiophene-acetamide derivatives?
- Assay standardization : Re-evaluate activities under uniform conditions (e.g., MIC assays for antimicrobial activity using E. coli ATCC 25922; MTT assays for anticancer activity against HeLa cells). Control for solvent effects (DMSO ≤0.1% v/v) .
- Metabolite profiling : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to identify bioactive or inhibitory derivatives .
- Structure-activity relationship (SAR) : Synthesize analogs with modifications to the chloroacetyl group (e.g., replacing Cl with Br) or thiophene ring (e.g., adding electron-withdrawing substituents) to isolate contributing factors .
Q. How can selective functionalization of the thiophene ring be achieved without compromising the chloroacetyl group’s reactivity?
- Protecting groups : Temporarily protect the chloroacetyl group with a tert-butoxycarbonyl (Boc) moiety during thiophene bromination or sulfonation. Deprotect using TFA/DCM (1:4) post-functionalization .
- Directed ortho-metalation : Use lithium diisopropylamide (LDA) at −78°C to deprotonate the thiophene ring’s 3-position, followed by electrophilic quenching (e.g., DMF for formylation). Maintain low temperatures to avoid acyl group cleavage .
- Microwave-assisted synthesis : Perform selective substitutions (e.g., Suzuki coupling) under controlled microwave irradiation (100°C, 20 min) to enhance regioselectivity and reduce side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
